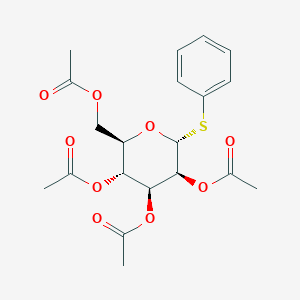

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Description

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside is a thio-glycoside derivative of mannose, characterized by four acetyl protecting groups and a phenylthio aglycone. This compound serves as a critical intermediate in carbohydrate chemistry, particularly in stereoselective glycosylation reactions due to the stability and reactivity of the thioglycosidic bond . Its molecular formula is C₂₁H₂₆O₁₁S (molecular weight: 454.42 g/mol), and it is identified by CAS No. 17042-40-9 . The acetyl groups enhance solubility in organic solvents, facilitating its use in synthetic pathways for oligosaccharides and glycoconjugates .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451102 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-93-5 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

The traditional synthesis of TASPM begins with penta-O-acetyl-α-D-mannopyranose as the starting material. In a protocol detailed by Guo et al., penta-O-acetyl-α-D-mannopyranose (1.28 mmol, 0.50 g) is reacted with benzenethiol (0.2 mL) in the presence of boron trifluoride etherate (60 mL) as a Lewis acid catalyst. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere at room temperature for 30 hours. The mixture is subsequently washed with saturated aqueous sodium bicarbonate and water to remove acidic byproducts. After drying over anhydrous sodium sulfate, the crude product is purified via flash column chromatography (1:2 ethyl acetate/hexane), yielding TASPM as a colorless oil (90%) that crystallizes from methanol.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Penta-O-acetyl-α-D-mannopyranose |

| Catalyst | Boron trifluoride etherate |

| Solvent | Anhydrous dichloromethane |

| Reaction Time | 30 hours |

| Yield | 90% |

| Purity (Post-Purification) | >95% (by ¹H NMR) |

Mechanistic Insights

The reaction exploits the anomeric effect to favor α-configuration retention. Boron trifluoride activates the anomeric acetate group, facilitating nucleophilic attack by benzenethiol’s sulfur atom. Density functional theory (DFT) calculations at the B3LYP/6-31G* level confirm that the α-anomer is thermodynamically favored due to stabilizing hyperconjugative interactions between the lone pairs of the ring oxygen and the σ* orbital of the C1–S bond. Intramolecular hydrogen bonds (e.g., C4–H⋯O5, 2.23 Å) further stabilize the α-conformation in the crystalline state.

Characterization and Validation

X-ray crystallography (orthorhombic system, space group P212121) unequivocally confirms the α-anomeric configuration. The unit cell dimensions (a = 9.1731 Å, b = 11.574 Å, c = 21.199 Å) and intramolecular hydrogen bonding network are consistent with theoretical predictions. ¹H NMR (500 MHz, CDCl₃) reveals diagnostic signals at δ 5.50 ppm (d, J = 1 Hz, H-1) and δ 2.15–2.02 ppm (4 s, 12H, acetyl groups), while ESI-MS confirms the molecular ion peak at m/z 463 [M + Na]⁺.

Transition-Metal-Free Approach Using Aryne Intermediates

Reaction Design and Optimization

A contemporary method developed by Li et al. employs glycosyl thiols and aryne precursors under mild conditions. In this protocol, glycosyl thiol (50 mg, 0.14 mmol) reacts with an aryne precursor (45 mg, 0.15 mmol) in acetonitrile, catalyzed by tetrabutylammonium fluoride (TBAF, 2.0 equiv) at room temperature for 2 hours. The reaction avoids heavy metals, enhancing practicality for pharmaceutical applications.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Glycosyl thiol |

| Catalyst | Tetrabutylammonium fluoride |

| Solvent | Acetonitrile |

| Reaction Time | 2 hours |

| Yield | 86% |

| Purity (Post-Purification) | >98% (by ¹³C NMR) |

Mechanistic Pathway

The fluoride ion cleaves the trimethylsilyl (TMS) group from the aryne precursor, generating a reactive benzyne intermediate. This species undergoes a thiophilic attack at the anomeric sulfur, forming the thioglycosidic bond without racemization. Computational studies suggest that the reaction’s mild conditions (room temperature, short duration) minimize side reactions such as β-anomer formation or acetyl group migration.

Comparative Advantages

-

Efficiency : Reduces reaction time from 30 hours to 2 hours.

-

Safety : Eliminates hazardous Lewis acids like BF₃.

-

Scalability : Achieves high yields without column chromatography in some cases.

Critical Analysis of Methodologies

Yield and Purity

The classical method offers marginally higher yields (90% vs. 86%) but requires extensive purification. In contrast, the transition-metal-free approach provides superior purity (>98%) with fewer byproducts, attributed to the specificity of fluoride-mediated aryne chemistry.

Stereochemical Control

Both methods prioritize α-anomer formation, but crystallographic data from the classical route reveal a robust hydrogen-bonding network that enforces conformational rigidity. The modern method relies on kinetic control, which may necessitate chiral auxiliaries for complex substrates.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The thio group can be substituted with other nucleophiles.

Deacetylation: Removal of acetyl groups under basic or acidic conditions.

Glycosylation: Acts as a glycosyl donor in the presence of a glycosyl acceptor and a promoter.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Deacetylation: Conditions typically involve the use of sodium methoxide in methanol or hydrochloric acid in methanol.

Glycosylation: Promoters such as trifluoromethanesulfonic acid or boron trifluoride etherate are used.

Major Products Formed

Substitution Reactions: Products include various substituted mannopyranosides.

Deacetylation: The major product is phenyl 1-thio-alpha-D-mannopyranoside.

Glycosylation: The products are glycosides formed by the attachment of the mannopyranoside to the glycosyl acceptor.

Scientific Research Applications

Glycosylation Reactions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside serves as a glycosyl donor in the synthesis of complex carbohydrates. The presence of the thioacetate group enhances its reactivity in glycosylation reactions, making it a valuable intermediate for constructing oligosaccharides and glycoproteins. This property is particularly useful in the development of carbohydrate-based therapeutics and vaccines.

Synthesis of Thioglycosides

This compound can be converted into various thioglycoside donors , which are crucial for synthesizing glycosidic bonds in organic chemistry. Thioglycosides are often more stable than their corresponding glycosides and can be used to produce a wide range of glycosidic compounds with diverse biological activities. The versatility of thioglycosides makes them essential in developing new drugs and therapeutic agents.

Applications in Drug Development

This compound has been explored for its potential in drug development, particularly in the area of antiviral agents . Its ability to modify glycan structures on therapeutic proteins can enhance their efficacy and stability. Furthermore, it may play a role in creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells.

Biochemical Research

In biochemical research, this compound is utilized to study the interactions between carbohydrates and proteins, particularly in the context of cell signaling and immune responses . Understanding these interactions is crucial for developing therapies targeting various diseases, including cancer and autoimmune disorders.

Material Science

The unique properties of this compound also extend to material science applications. Its derivatives can be used to create functionalized surfaces for biosensors or drug delivery systems. The modification of surfaces with carbohydrate moieties can enhance biocompatibility and promote specific interactions with biomolecules.

Case Study 1: Glycosylation Efficiency

A study demonstrated that using this compound as a glycosyl donor resulted in higher yields compared to traditional donors. This efficiency is attributed to its enhanced reactivity due to the thioacetate group.

Case Study 2: Antiviral Activity

Research indicated that compounds derived from this compound exhibited significant antiviral activity against several viruses, including HIV and influenza. These findings suggest potential pathways for developing new antiviral therapies.

Case Study 3: Bioconjugation Techniques

Investigations into bioconjugation techniques using this compound showed promise in constructing targeted delivery systems for chemotherapeutics. The ability to attach drugs selectively to specific cells could lead to more effective cancer treatments with reduced side effects.

Mechanism of Action

The compound exerts its effects primarily through its role as a glycosyl donor. In glycosylation reactions, the thio group acts as a leaving group, facilitating the transfer of the mannopyranoside moiety to the glycosyl acceptor. This process is crucial in the formation of glycosidic bonds, which are essential in the structure and function of many biological molecules.

Comparison with Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Structure : Ethyl group replaces the phenylthio aglycone.

- Synthesis : Prepared using ethanethiol and BF₃·OEt₂ under anhydrous conditions, yielding 85% after column chromatography .

- Molecular Weight : 392.42 g/mol (C₁₆H₂₄O₉S) .

- Applications : Used in enzymatic hydrolysis studies to generate partially deacetylated intermediates for disaccharide libraries .

- Key Difference : Reduced steric hindrance compared to the phenyl analog, improving reactivity in certain glycosylation protocols.

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Structure : Methylthio group as the aglycone.

- Synthesis: Utilizes methylthiol and BF₃ catalysis, with ~95% purity and ~5% β-anomer contamination .

- Molecular Weight : 378.39 g/mol (C₁₅H₂₂O₉S) .

- Applications : Acts as a precursor for radiolabeled probes and enzyme substrates due to its smaller size .

- Key Difference : Higher volatility and lower molecular weight simplify purification but limit stability in long-term storage .

(4-Methylphenyl) 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Structure : 4-Methylphenyl aglycone.

- Synthesis : Synthesized via p-thiocresol and BF₃·Et₂O, yielding 85% as a white solid .

- Molecular Weight : 454.42 g/mol (C₂₁H₂₆O₁₁S) .

- Applications : Explored in antifungal research due to enhanced lipophilicity, which improves membrane permeability .

- Key Difference : The methyl group on the aryl ring increases electron density, altering glycosylation reactivity compared to the parent phenyl compound .

Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-α-D-mannopyranoside

- Structure : Benzyl groups replace acetyl protections.

- Synthesis: Benzylation via Bu₂SnO and BnBr, followed by purification via silica chromatography .

- Molecular Weight : 632.815 g/mol (C₄₀H₄₀O₅S) .

- Applications : Intermediate in synthesizing complex oligosaccharides, as benzyl groups are stable under acidic conditions .

- Key Difference: Benzyl-protected derivatives require harsher deprotection conditions (e.g., hydrogenolysis) compared to acetylated analogs .

Comparative Data Table

Biological Activity

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside (PTAM) is a thio-glycoside derivative of mannopyranose that has garnered attention for its potential biological activities. This compound is characterized by its acetylated hydroxyl groups and a phenylthio substituent, which are believed to enhance its biological interactions. This article explores the biological activity of PTAM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHOS

- Molecular Weight: 440.46 g/mol

- CAS Number: 108032-93-5

- Purity: ≥ 98% (HPLC)

Antimicrobial Activity

PTAM exhibits significant antimicrobial properties. Studies have shown that derivatives of mannopyranosides, including PTAM, possess antibacterial activity against various strains of bacteria. Specifically, PTAM has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Recent research indicates that PTAM may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Study: Cytotoxicity Against Cancer Cells

A study conducted by Wills et al. (2018) examined the cytotoxic effects of various mannopyranoside derivatives, including PTAM. The results indicated that PTAM exhibited a dose-dependent inhibition of cell viability in both MCF-7 and PC-3 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Anti-inflammatory Activity

PTAM has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for PTAM in managing inflammatory conditions .

The biological activities of PTAM can be attributed to its structural features:

- Thioether Linkage: The phenylthio group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.

- Acetyl Groups: The acetylation of hydroxyl groups may influence the compound's reactivity and stability, potentially enhancing its biological efficacy.

Data Summary

Q & A

Basic Research Questions

Q. What is the standard synthesis method for phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, and how is its structure confirmed?

- Method : The compound is synthesized via a one-step reaction using 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranose and 4-methoxythiophenol in anhydrous dichloromethane under argon, catalyzed by BF₃·Et₂O at 273 K. After quenching with triethylamine, the product is purified via aqueous workup and chromatography.

- Structural Confirmation : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry and acetyl group placement. Single-crystal X-ray diffraction (150 K, R = 0.036) resolves the α-anomeric configuration and intermolecular interactions (e.g., C–H⋯O) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this thiomannoside?

- Key Techniques :

- NMR : Assigns acetyl group positions and anomeric configuration (e.g., δ ~5.3 ppm for H-1α).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z [M+Na]⁺).

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing. SHELXTL software refines data (R factor < 0.05) .

Q. What are the primary research applications of this compound in carbohydrate chemistry?

- Glycosylation Donor : Acts as an "armed" thioglycoside due to electron-donating 4-methoxyphenyl and acetyl groups, enhancing reactivity in glycosylation reactions. Used to synthesize mannose-containing oligosaccharides via NIS/AgOTf activation .

- Model for Stereoelectronic Studies : Demonstrates how substituents modulate thioglycoside reactivity and electrochemical activation potentials .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of thiomannosides?

- Case Study : Earlier reports misassigned the β-anomer as α due to optical rotation discrepancies. X-ray crystallography (e.g., Flack parameter analysis) confirmed the α-configuration in the title compound, highlighting the necessity of crystallographic validation over indirect methods .

Q. What strategies optimize glycosylation yields using this thiomannoside in complex oligosaccharide synthesis?

- Activation : Use promoters like N-iodosuccinimide (NIS) with AgOTf at –30°C to minimize side reactions.

- Solvent/Conditions : Anhydrous dichloromethane under argon, with 4Å molecular sieves to scavenge moisture.

- Acceptor Design : Pair with "disarmed" acceptors (e.g., partially protected thioglycosides) to leverage chemoselectivity .

Q. How can anomerization be minimized during thiomannoside synthesis?

- Control Measures :

- Use α-selective conditions (e.g., BF₃·Et₂O catalysis) to favor kinetically controlled α-anomer formation.

- Avoid prolonged reaction times or elevated temperatures that promote SN2-mediated β-anomer formation .

Q. What alternative activation methods exist for thiomannosides beyond chemical promoters?

- Electrochemical Activation : Apply low external potentials (e.g., +0.65–0.75 V) to oxidize the thioaryl group, enabling mild, reagent-free glycosylation.

- Photoredox Catalysis : Emerging approaches use visible light to generate thiyl radicals for C–S bond cleavage .

Q. How can researchers troubleshoot low yields in thiomannoside-mediated glycosylations?

- Common Fixes :

- Ensure rigorous anhydrous conditions (e.g., flame-dried glassware, argon atmosphere).

- Optimize promoter stoichiometry (e.g., 1.2–1.5 equiv NIS).

- Screen alternative solvents (e.g., toluene for high-temperature reactions) .

Q. What computational or experimental methods analyze stereoelectronic effects on thiomannoside reactivity?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.